molecular formula C19H17BrN2O4 B2416547 8-bromo-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one CAS No. 1291852-49-7

8-bromo-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Cat. No.: B2416547
CAS No.: 1291852-49-7
M. Wt: 417.259
InChI Key: COESIQPVGJVAOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a sophisticated chemical scaffold of significant interest in medicinal chemistry and pharmacological research. This compound belongs to a class of tricyclic structures designed to target and modulate G protein-coupled receptors (GPCRs). Its core structure incorporates a benzodioxane moiety, a feature commonly associated with binding to adrenergic and serotonin receptors. The presence of the 8-bromo substituent is a critical synthetic handle for further functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) around the central core . Research into this compound and its analogs is primarily focused on the development of novel psychotherapeutic agents , with investigations targeting receptors implicated in neurological disorders. The rigid, polycyclic architecture presents a unique three-dimensional profile for selective receptor interaction, making it a valuable chemical probe for studying signal transduction pathways and for advancing the discovery of new central nervous system (CNS) active compounds.

Properties

IUPAC Name

4-bromo-10-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4/c1-19-10-14(13-8-11(20)2-4-15(13)26-19)21-18(23)22(19)12-3-5-16-17(9-12)25-7-6-24-16/h2-5,8-9,14H,6-7,10H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COESIQPVGJVAOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=O)N2C4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-bromo-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity based on synthesized studies and research findings.

The molecular formula of the compound is C15H16BrN2O4C_{15}H_{16}BrN_{2}O_{4}, with a molecular weight of approximately 366.20 g/mol. The presence of the bromine atom and the benzodioxin moiety suggests possible interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities including:

  • Antimicrobial Activity : Compounds derived from benzodioxin structures have shown promising antimicrobial properties. For instance, studies on related derivatives demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and E. coli .
  • Cholesteryl Ester Transfer Protein Inhibition : Similar compounds have been identified as potent inhibitors of cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid metabolism. A related compound exhibited an IC50 value of 26 nM .
  • Anticancer Properties : Certain derivatives have shown anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the disruption of cellular processes through interaction with specific proteins .

Case Study 1: Antimicrobial Activity

A study focusing on the structure-activity relationship (SAR) of benzodioxane derivatives found that modifications to the molecular structure significantly enhanced antimicrobial activity against E. coli. The introduction of hydrophilic groups improved solubility and bioavailability while retaining efficacy .

Case Study 2: CETP Inhibition

Another study explored the pharmacokinetics of CETP inhibitors derived from similar scaffolds to our compound. The findings indicated that these compounds not only inhibited CETP effectively but also increased HDL cholesterol levels in animal models .

Data Tables

Activity TypeCompoundIC50 Value (nM)Reference
Antimicrobial (E. coli)Benzodioxane Derivative50
CETP InhibitionRelated Compound26
Anticancer (Various Cancers)Benzodioxane ConjugatesVaries

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzodioxane derivatives. For example:

  • Hydroxyl Substituents : The introduction of hydroxyl groups has been shown to improve both solubility and antimicrobial activity without compromising safety profiles.
  • Linker Modifications : Alterations in the ethylenic linker between moieties can lead to significant changes in binding affinity to biological targets, enhancing therapeutic potential .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of benzodioxane structures exhibit significant antimicrobial properties. The introduction of bromine at the 8-position enhances the pharmacological activity of these compounds. Studies have shown that compounds similar to 8-bromo-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl exhibit inhibitory effects against various bacterial strains by targeting the FtsZ protein involved in bacterial cell division .

Cancer Therapeutics
The compound has been evaluated for its potential as an anticancer agent. The benzodioxane moiety is known for its ability to interact with biological targets involved in cancer progression. The structure allows for modifications that can enhance its efficacy against specific cancer cell lines. For instance, research has demonstrated that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

Structure Activity Relationship (SAR) Studies

The structure of 8-bromo-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl is pivotal in determining its biological activity. SAR studies have revealed that modifications to the benzodioxane ring significantly influence the compound's interaction with biological targets. For example:

  • Bromination at different positions : Changes in bromine substitution patterns have been correlated with varying levels of antimicrobial and anticancer activities .
  • Linker modifications : Adjustments to the linker between the benzodioxane and other pharmacophoric groups can enhance binding affinity and selectivity towards specific receptors .

Synthetic Applications

The synthesis of this compound and its derivatives has been optimized for scalability and efficiency. Various synthetic routes have been developed that allow for the incorporation of different substituents on the benzodioxane core:

  • Bromination reactions : These reactions are crucial for generating the desired bromo-substituted derivatives that exhibit enhanced biological activities.
  • Functional group transformations : The ability to modify functional groups on the benzodioxane ring enables researchers to tailor compounds for specific therapeutic applications .

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal highlighted the antibacterial efficacy of a series of brominated benzodioxane derivatives against Staphylococcus aureus. The study concluded that compounds with an 8-bromo substitution exhibited significantly lower minimum inhibitory concentrations compared to their non-brominated counterparts .

Case Study 2: Anticancer Properties

In another research project focusing on cancer therapeutics, a derivative of 8-bromo-3-(2,3-dihydro-1,4-benzodioxin) was tested against various human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation pathways .

Data Table: Summary of Applications

Application TypeDescriptionKey Findings/References
Antimicrobial ActivityInhibitory effects against bacterial strains
Cancer TherapeuticsInduction of apoptosis in cancer cells
Structure Activity RelationshipInfluence of structural modifications on biological activity
Synthetic ApplicationsEfficient synthesis routes for scalable production

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-bromo-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. For example, brominated intermediates (e.g., 6-bromo-2-phenyl-4H-benzo[1,3]oxazin-4-one) are refluxed with amino reagents in glacial acetic acid for 3–4 hours. Post-reaction cooling and recrystallization in ethanol yield the product. Purity is confirmed via TLC (silica gel G-plates, cyclohexane:ethyl acetate 2:1) and structural validation via FT-IR (C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) and ¹H NMR (e.g., methyl protons at δ 2.51 ppm) .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : Key techniques include:

  • FT-IR : Identifies functional groups (e.g., carbonyl, bromine).
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.39–8.11 ppm) and carbon backbone.
  • Melting Point : Consistency with literature values (e.g., 255–260°C for analogs) ensures purity.
  • TLC : Homogeneity verification using mobile phases like cyclohexane:ethyl acetate .

Q. What safety precautions are essential during handling?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat), avoid inhalation/contact, and work in a fume hood. Store in sealed containers at room temperature. Emergency measures include rinsing eyes with water for 15+ minutes and seeking medical aid for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Systematic variation of parameters is critical:

  • Temperature : Higher reflux temperatures (e.g., 110°C vs. 80°C) may accelerate reaction kinetics but risk decomposition.
  • Catalysts : Screen Lewis acids (e.g., TiCl₄) for regioselective bromination .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Reagent Stoichiometry : Excess brominating agents (1.2–1.5 equiv.) ensure complete substitution .

Q. How should researchers design pharmacological assays to evaluate bioactivity?

  • Methodological Answer : Adopt randomized block designs with split-split plots for dose-response studies. For example:

  • In Vitro Testing : Use cell lines (e.g., HepG2 for cytotoxicity) with positive/negative controls.
  • Dose Ranges : Test 0.1–100 µM concentrations.
  • Statistical Analysis : Apply ANOVA with post-hoc tests (p < 0.05) to compare treatments .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

  • Methodological Answer :

  • Theoretical Alignment : Compare observed shifts with density functional theory (DFT)-predicted values.
  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Isotopic Labeling : Introduce ¹³C/²H labels to track specific protons/carbons .

Q. What strategies assess environmental stability and degradation pathways?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL:

  • Abiotic Studies : Expose to UV light, varying pH, and temperatures (25–60°C) to monitor decomposition (HPLC/MS).
  • Biotic Studies : Use soil/water microcosms to track microbial degradation.
  • Ecotoxicity : Evaluate effects on model organisms (e.g., Daphnia magna) at LC₅₀ levels .

Q. How can computational modeling predict interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., kinase domains).
  • QSAR Models : Corrogate electronic descriptors (HOMO/LUMO) with bioactivity data.
  • MD Simulations : Run 100-ns trajectories to assess binding stability under physiological conditions .

Methodological Notes

  • Data Contradictions : Align anomalies with theoretical frameworks (e.g., electronic effects of bromine altering reaction pathways) .
  • Advanced Characterization : Consider X-ray crystallography for absolute configuration determination, though this requires high-purity crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.